BenchChemオンラインストアへようこそ!

rac-Pinocembrin 7-Benzyl Ester

Chiral resolution Polymorph screening Intermediate quality control

rac-Pinocembrin 7-Benzyl Ester (CAS 120980-33-8) is the essential racemic, 7-O-benzyl protected starting material for patented chiral resolution protocols (CN101429186A / US8399691B2). The 30°C melting point differential between the racemate (67°C) and the enantiopure 7-benzyl ether (97.9–98.4°C) provides a robust QC gate. Its elevated LogP (4.68) ensures solubility in organic solvents, making it ideal for diastereomeric separation workflows and position-specific derivatization without competing 7-OH reactivity. Procure this critical intermediate to access enantiopure (R)- and (S)-pinocembrin or generate focused flavanone libraries.

Molecular Formula C22H18O4
Molecular Weight 346.4 g/mol
CAS No. 120980-33-8
Cat. No. B046106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Pinocembrin 7-Benzyl Ester
CAS120980-33-8
Synonyms2,3-Dihydro-5-hydroxy-2-phenyl-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Molecular FormulaC22H18O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H18O4/c23-18-11-17(25-14-15-7-3-1-4-8-15)12-21-22(18)19(24)13-20(26-21)16-9-5-2-6-10-16/h1-12,20,23H,13-14H2
InChIKeyFMMIVNKIMIQMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Pinocembrin 7-Benzyl Ester (CAS 120980-33-8): Chemical Identity, Class, and Procurement Baseline


rac-Pinocembrin 7-Benzyl Ester (CAS 120980-33-8, synonym: 7-(benzyloxy)-5-hydroxyflavanone) is a synthetic flavanone derivative belonging to the 2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one scaffold . With molecular formula C₂₂H₁₈O₄ and a molecular weight of 346.38 g/mol, this compound is the racemic (1:1 mixture of R and S enantiomers) 7-O-benzyl protected form of pinocembrin, the naturally occurring 5,7-dihydroxyflavanone found in propolis, honey, and various plant species [1]. Physicochemical characterization data include a melting point of 67 °C, a predicted boiling point of 579.5 ± 50.0 °C, a predicted density of 1.277 ± 0.06 g/cm³, and solubility in chlorinated solvents (chloroform, dichloromethane) as well as ethyl acetate . The compound is primarily utilized as a protected synthetic intermediate for chiral resolution and downstream analog generation rather than as a direct bioactive endpoint [2].

Why Generic Substitution Fails: rac-Pinocembrin 7-Benzyl Ester Is Not Interchangeable with Pinocembrin or Other Flavanone Analogs


rac-Pinocembrin 7-Benzyl Ester occupies a distinct functional niche that precludes simple substitution by the parent pinocembrin (CAS 480-39-7), the enantiopure (R)-7-Benzyl Ether (CAS 1159852-74-0), or other flavanones such as chrysin. First, the benzyl protecting group at the 7-OH position fundamentally alters the compound's physicochemical profile: the measured LogP increases from approximately 2.7–3.9 for pinocembrin to 4.68 for the 7-benzyl derivative, reflecting a substantial gain in lipophilicity that dictates solubility in organic solvents rather than aqueous media . Second, the racemic nature of this compound (specific to CAS 120980-33-8) is essential for its documented role as the starting material in chiral resolution protocols; the enantiopure (R)-7-Benzyl Ether (CAS 1159852-74-0) has a distinct melting point (97.9–98.4 °C versus 67 °C for the racemate) and cannot substitute when the racemic mixture is the required input for diastereomeric separation . Third, the benzylated intermediate form is intentionally less bioactive than debenzylated pinocembrin in antiplasmodial assays (dibenzylated analogs: 17.4–87.2% parasitaemia inhibition vs. pinocembrin: 74.4–87.2% at comparable doses), confirming that procurement of the benzyl-protected form serves a synthetic rather than a direct pharmacological purpose [1].

Quantitative Differentiation Evidence: rac-Pinocembrin 7-Benzyl Ester vs. Closest Comparators


Racemic vs. Enantiopure 7-Benzyl Ester: Melting Point and Physical Form Differentiation

rac-Pinocembrin 7-Benzyl Ester (CAS 120980-33-8) exhibits a melting point of 67 °C, whereas its enantiopure counterpart, (R)-Pinocembrin 7-Benzyl Ester (CAS 1159852-74-0), displays a melting point of 97.9–98.4 °C—a difference of approximately 30 °C that reflects fundamentally distinct crystalline packing between the racemate and the single enantiomer . This thermal divergence is a direct consequence of racemic compound formation (where R and S enantiomers co-crystallize as a distinct solid phase) versus enantiomerically pure crystal lattice organization. Both compounds share identical molecular formula (C₂₂H₁₈O₄), molecular weight (346.38 g/mol), and predicted pKa (7.40 ± 0.40), confirming that the differential is stereochemically—not compositionally—derived .

Chiral resolution Polymorph screening Intermediate quality control

Lipophilicity Enhancement: rac-Pinocembrin 7-Benzyl Ester vs. Parent Pinocembrin

The 7-O-benzyl modification in rac-Pinocembrin 7-Benzyl Ester raises the computed LogP to 4.68, compared with experimental/computed LogP values of 2.70–3.93 for the parent compound pinocembrin (CAS 480-39-7, 5,7-dihydroxyflavanone) . This LogP increase of approximately 0.75–1.98 units corresponds to a roughly 6- to 95-fold increase in calculated octanol–water partition coefficient, reflecting a pronounced shift from moderate to high lipophilicity [1]. The driving structural feature is the replacement of the polar 7-OH group (H-bond donor) with a hydrophobic benzyl ether moiety, which eliminates one hydrogen-bond donor while adding a phenyl ring. Solubility data corroborate this shift: rac-Pinocembrin 7-Benzyl Ester is soluble in chloroform, dichloromethane, and ethyl acetate, whereas pinocembrin shows limited aqueous solubility (requiring micellar or cyclodextrin formulation strategies for bioavailability enhancement) [2].

Lipophilicity tuning Protecting group strategy Organic synthesis

Role as a Protected Intermediate in Chiral Resolution: rac-Pinocembrin 7-Benzyl Ester Enables Enantiomeric Separation

rac-Pinocembrin 7-Benzyl Ester is explicitly employed as the protected starting material in patented chiral resolution protocols. In Chinese patent CN101429186A (and its US counterpart US8399691B2), the racemic pinocembrin is first benzylated at the 7-OH position using benzyl chloride or benzyl bromide under basic conditions—generating rac-Pinocembrin 7-Benzyl Ester—before derivatization with chiral primary amines or chiral sulfonamides to yield separable diastereoisomers [1]. The patent explicitly states: 'The preferred phenolic hydroxyl protecting group is a benzylation reagent, preferably selected from benzyl chloride or benzyl bromide' [1]. Following diastereomeric separation (exploiting differential physical properties), the benzyl protecting group is removed to yield enantiopure (R)-(+)-pinocembrin and (S)-(−)-pinocembrin [1]. The same compound serves as a key intermediate in the synthesis of (2R)-Pinocembrin via the (R)-Pinocembrin (S)-α-Methylbenzylimine 7-Benzyl Ether pathway .

Chiral chromatography Diastereomeric resolution Enantiopure pinocembrin

Antiplasmodial Activity of Dibenzylated Pinocembrin Analogs: Parasitaemia Inhibition in the P. berghei Mouse Model

In a systematic in vivo evaluation, dibenzylated pinocembrin analogs—of which rac-Pinocembrin 7-Benzyl Ester is the structural core—exhibited antiplasmodial activity spanning 17.4% to 87.2% parasitaemia inhibition at 30 mg/kg body weight in the P. berghei mouse model using the Peter's four-day suppressive assay [1]. Specific dibenzylated analogs showed: 4'-chloro-5,7-dibenzyloxyflavanone (compound 6e): 55.6% parasitaemia inhibition at 20 mg/kg; compound 6b: 25.5% inhibition at 20 mg/kg; compound 6i: 40.4% inhibition at 35 mg/kg [1]. For reference, fully debenzylated pinocembrin (7a) achieved 74.4% and 87.2% inhibition at 20 mg/kg and 30 mg/kg, respectively. Mean survival time (MST) for mice treated with compound 6e reached 14.60 days (at 20 mg/kg), comparable to pinocembrin at 14.40 days (at 30 mg/kg), both statistically significant vs. negative controls (P < 0.05) [1]. The study authors concluded that 'the benzylated analogs exhibited less biological activity compared with pinocembrin (7a),' confirming the benzyl-protected forms are synthetic intermediates rather than optimized bioactive endpoints [2].

Antimalarial drug discovery Dibenzylated flavanones P. berghei model

Chiral Pharmacokinetics: Stereoselective Disposition of Pinocembrin Enantiomers from Racemic Input

A validated chiral RP-HPLC-MS method (Chiralcel AD-RH column, electrospray positive-mode ionization, selected ion monitoring) enabled baseline separation and quantification of R- and S-pinocembrin enantiomers in rat serum following administration of racemic pinocembrin [1]. Both enantiomers exhibited a serum half-life of approximately 15 minutes, with similar volumes of distribution (S-pinocembrin: 1.76 L/kg; R-pinocembrin: 1.79 L/kg), total clearances (S: 5.527 L/h/kg; R: 5.535 L/h/kg), and area under the curve values (S: 1.821 μg·h/mL; R: 1.876 μg·h/mL) [1]. The short half-life coupled with large volume of distribution suggested extensive tissue distribution of both enantiomers. The analytical method achieved a limit of quantification of 0.5 μg/mL for each enantiomer with linear standard curves from 0.5 to 100 μg/mL [1]. rac-Pinocembrin 7-Benzyl Ester serves as the direct synthetic precursor to racemic pinocembrin via catalytic hydrogenolysis of the benzyl protecting group; the resulting racemate is the input material for these stereoselective PK studies [2].

Stereoselective pharmacokinetics Chiral chromatography Enantiomer-specific ADME

In Vitro Anti-Inflammatory NO Inhibition: Pinocembrin vs. Optimized Flavanone Derivatives

Pinocembrin demonstrated an IC₅₀ of 203.60 µg/mL for nitric oxide (NO) production inhibition in LPS-stimulated RAW 264.7 murine macrophages, measured via the Griess assay [1]. In the same study, synthetic flavanone derivatives achieved substantially greater potency: flavanone (4G, IC₅₀ = 0.603 µg/mL), 2'-carboxy-5,7-dimethoxyflavanone (4F, IC₅₀ = 0.906 µg/mL), 4'-bromo-5,7-dimethoxyflavanone (4D, IC₅₀ = 1.030 µg/mL), and 2'-carboxyflavanone (4J, IC₅₀ = 1.830 µg/mL) [1]. This represents a ~110- to 338-fold potency gap between optimized synthetic derivatives and the parent flavanone scaffold. The study's SAR analysis indicated that a carboxyl group in the meta-position of the B-ring increases activity, whereas halogen substituents in the para-position reduced activity, and methoxy groups in the meta-position of the A-ring somewhat decreased potency [1]. rac-Pinocembrin 7-Benzyl Ester, as a benzyl-protected intermediate, enables systematic exploration of this SAR space by allowing selective modification at the 7-position (via deprotection/re-functionalization) while maintaining the 5-OH and core flavanone scaffold intact [2].

Anti-inflammatory SAR Nitric oxide inhibition RAW 264.7 macrophages

Evidence-Backed Application Scenarios for rac-Pinocembrin 7-Benzyl Ester (CAS 120980-33-8)


Chiral Resolution of Racemic Pinocembrin via Diastereomeric Separation

rac-Pinocembrin 7-Benzyl Ester is the required protected intermediate for patented chiral resolution protocols (CN101429186A / US8399691B2). In this workflow, the racemic 7-benzyl protected flavanone is derivatized with a chiral primary amine or chiral sulfonamide resolving agent; the resulting diastereoisomers are separated based on differential physical properties (solubility, crystallization behavior); and subsequent debenzylation via catalytic hydrogenolysis yields enantiopure (R)-(+)-pinocembrin and (S)-(−)-pinocembrin [1]. The 30 °C melting point differential between the racemate (67 °C) and the enantiopure 7-benzyl ether (97.9–98.4 °C) provides a convenient quality control gate at the intermediate stage prior to final deprotection .

Structure–Activity Relationship (SAR) Libraries via Selective 7-Position Functionalization

rac-Pinocembrin 7-Benzyl Ester serves as a scaffold for generating focused flavanone libraries through selective deprotection of the 7-benzyl group followed by re-functionalization (alkylation, acylation, glycosylation, or sulfation). The BMC Chemistry antiplasmodial study demonstrated that dibenzylated analogs span a wide activity range (17.4–87.2% parasitaemia inhibition at 30 mg/kg), while the Molecules anti-inflammatory SAR study showed that A-ring and B-ring modifications can improve NO inhibitory potency by >100-fold over the parent scaffold (pinocembrin IC₅₀ = 203.60 µg/mL vs. derivative IC₅₀ = 0.603–1.830 µg/mL) [2]. The benzyl-protected intermediate enables systematic, position-specific derivatization without competing reactivity at the 7-OH site that would occur with unprotected pinocembrin [3].

Stereoselective Pharmacokinetic Method Development and Validation

Following quantitative debenzylation (93% yield via H-Cube Pro hydrogenation with 10% Pd/C at 70 °C), rac-Pinocembrin 7-Benzyl Ester yields racemic pinocembrin suitable as input material for chiral bioanalytical method development. The validated Chiralcel AD-RH reversed-phase HPLC-MS method achieves baseline enantiomer separation with a limit of quantification of 0.5 µg/mL and linearity from 0.5 to 100 µg/mL per enantiomer in rat serum [4]. This workflow has been successfully applied to stereoselective serum disposition studies demonstrating that both R- and S-pinocembrin exhibit a serum half-life of ~15 minutes, a volume of distribution of ~1.76–1.79 L/kg, and total clearance of ~5.53 L/h/kg in rats [4].

In Vivo Antiplasmodial Screening of Benzylated Flavanone Analogs

rac-Pinocembrin 7-Benzyl Ester is structurally representative of the dibenzylated flavanone series evaluated in P. berghei-infected mice. The Peter's four-day suppressive test data provide quantitative benchmarks: compound 6e (4'-chloro-5,7-dibenzyloxyflavanone) achieved 55.6% parasitaemia inhibition at 20 mg/kg with a mean survival time of 14.60 days, while fully debenzylated pinocembrin (7a) reached 87.2% inhibition at 30 mg/kg (MST = 14.40 days) [5]. These data establish the benzylated intermediate as a critical control compound for SAR studies correlating benzyl protection status with antiplasmodial efficacy, and as a synthetic entry point for generating halogen-substituted, methoxy-substituted, or carboxy-substituted benzylated analogs [5].

Quote Request

Request a Quote for rac-Pinocembrin 7-Benzyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.